Ethyl-(1-methyl-cyclopropyl)-amine

Description

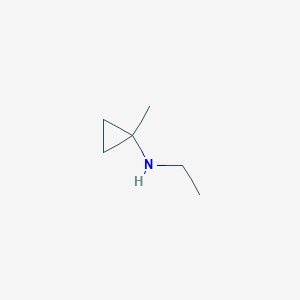

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-1-methylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-3-7-6(2)4-5-6/h7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLSBYJPLZRLCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Reactions Involving N Ethyl 1 Methylcyclopropan 1 Amine and Cyclopropylamine Scaffolds

Fundamental Reaction Pathways and Intermediates

The reactivity of cyclopropylamines is largely dictated by the fragile nature of the cyclopropane (B1198618) ring. The release of ring strain is a powerful thermodynamic driving force for many of its reactions.

Ring-Opening Mechanisms of Cyclopropane Derivatives

The ring-opening of cyclopropane derivatives, particularly those bearing an amino group, can proceed through several mechanisms. The specific pathway is often influenced by the reaction conditions and the nature of the substituents on both the cyclopropane ring and the nitrogen atom. In the case of N-alkyl-N-cyclopropylanilines, reaction with nitrous acid leads to the selective cleavage of the cyclopropyl (B3062369) group from the nitrogen atom. This transformation is proposed to proceed through the formation of an amine radical cation, which then undergoes rapid ring-opening. This ring-opening generates an iminium ion and a carbon-centered radical.

The presence of both a donor (amine) and an acceptor group on the cyclopropane ring can facilitate ring-opening. These "donor-acceptor" cyclopropanes are polarized, making the vicinal C-C bond susceptible to cleavage under various conditions, potentially forming a 1,3-dipole or undergoing an SN2-like ring opening via a tight ion pair.

Carbon-Carbon Bond Cleavage Processes

The cleavage of carbon-carbon bonds within the cyclopropylamine (B47189) scaffold is a key step in many of its synthetic transformations. The nitrogen atom, acting as an electron-donating group, polarizes the adjacent C-C bond of the cyclopropane ring, rendering it prone to cleavage. This process is fundamental to the utility of cyclopropylamines as synthetic intermediates. For instance, the reaction of N-cyclopropyl-N-alkylanilines with nitrous acid results in the specific cleavage of the cyclopropyl group, highlighting the lability of the bonds within the three-membered ring.

Polar and Pericyclic Reactions of Cyclopropylamine Systems

Cyclopropylamine systems can participate in a range of polar and pericyclic reactions. Pericyclic reactions are concerted processes that involve a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.org These reactions are typically unaffected by changes in solvent polarity or the presence of radical initiators or scavengers. msu.edu The main classes of pericyclic reactions include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgmsu.edu While specific examples involving N-Ethyl-1-methylcyclopropan-1-amine are not extensively documented in the reviewed literature, the general principles of pericyclic chemistry provide a framework for understanding its potential reactivity. For instance, the possibility of [3+2] cycloadditions, where the cyclopropylamine acts as a three-carbon component, is a recognized reaction pathway for related systems.

Radical and Photoredox Mediated Transformations

The generation of radical intermediates from cyclopropylamines, particularly through photoredox catalysis, has emerged as a powerful tool for synthetic chemistry. These methods allow for the formation of highly reactive species under mild conditions.

Amine Radical Cation Generation and Reactivity

The one-electron oxidation of cyclopropylamines leads to the formation of amine radical cations. This transformation can be efficiently achieved using photoredox catalysis. Upon formation, the cyclopropylamine radical cation can undergo a facile ring-opening reaction due to the inherent strain of the three-membered ring. This ring-opening generates a distonic radical cation, where the radical and cationic centers are separated. Electron spin resonance (ESR) studies have provided evidence for this ring-opening process. vt.edu The resulting carbon-centered radical can then engage in various downstream reactions. The rate of ring-opening can be influenced by the substitution pattern on the aromatic ring in cyclopropylarene systems.

Rate Constants for Methanol-Induced Ring Opening of Cyclopropylarene Radical Cations

| Cyclopropylarene Radical Cation | Rate Constant (k, s⁻¹M⁻¹) | Reference |

|---|---|---|

| Cyclopropylbenzene radical cation | 8.9 x 10⁷ | vt.edu |

| 1-Cyclopropylnaphthalene radical cation | <20 | vt.edu |

Photoinduced Radical Cyclizations

The radical intermediates generated from the ring-opening of cyclopropylamine radical cations can participate in synthetically valuable cyclization reactions. A notable example is the asymmetric [3+2] photocycloaddition of cyclopropylamines with olefins. In this process, the photogenerated distonic radical cation adds to an olefin, leading to the formation of a five-membered ring. The enantioselectivity of this reaction can be controlled through the use of chiral catalysts.

Asymmetric [3+2] Photocycloadditions of N-Cyclopropyl Arylamines with 3-Methylene-isoindolin-1-one Derivatives

| N-Cyclopropyl Arylamine | Olefin Substituent (on isoindolinone) | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| N-cyclopropylaniline | H | 95 | 92 | rsc.org |

| N-cyclopropyl-4-methoxyaniline | H | 92 | 94 | rsc.org |

| N-cyclopropyl-4-fluoroaniline | H | 80 | 90 | rsc.org |

| N-cyclopropylaniline | 5-methoxy | 88 | 93 | rsc.org |

| N-cyclopropylaniline | 5-chloro | 85 | 91 | rsc.org |

Radical-Polar Crossover Bicyclization

A novel and powerful method for the synthesis of saturated bicyclic amines involves the photoinduced radical-polar crossover bicyclization (RPCBC) of cyclopropylamines. researchgate.netwikipedia.org This reaction provides a modular approach to constructing a variety of fused ring systems, which are valuable scaffolds in medicinal chemistry. researchgate.net The process is initiated by the reaction of an N-aryl cyclopropylamine with a substituted alkene under photoredox catalysis. wikipedia.orgnih.gov

The proposed mechanism commences with a single-electron transfer (SET) from the N-aryl cyclopropylamine to a photoexcited catalyst. nih.gov This generates a radical cation intermediate, which undergoes rapid ring-opening of the cyclopropane ring. The resulting distonic radical cation then adds to the alkene partner. The key "crossover" step from a radical to a polar pathway occurs next, where the intermediate radical is reduced to an anion, which then undergoes an intramolecular cyclization (Mannich-type reaction) to forge the second ring of the bicyclic system. nih.gov This methodology allows for the systematic synthesis of diverse 4/5-, 5/5-, 6/5-, 7/5-, and 5/6-fused saturated bicyclic amines with high diastereoselectivity, starting from readily available materials. researchgate.netwikipedia.org

The versatility of this reaction is demonstrated by the range of substrates that can be employed. While the initial studies have focused on N-aryl cyclopropylamines, the principles can be extended to N-alkyl derivatives like N-Ethyl-1-methylcyclopropan-1-amine, provided a suitable chromophore is present or an appropriate photocatalyst is used.

| Cyclopropylamine Reactant | Alkene Reactant | Fused Ring System Formed | Reference |

|---|---|---|---|

| N-Phenylcyclopropan-1-amine | Ethyl 2-(2-cyanoethyl)acrylate | 6/5-fused bicyclic amine | researchgate.netwikipedia.org |

| N-(4-methoxyphenyl)cyclopropan-1-amine | (E)-ethyl 4-oxobut-2-enoate | 5/5-fused bicyclic amine | researchgate.netwikipedia.org |

| N-Phenylcyclopropan-1-amine | Ethyl 2-methylene-4-oxobutanoate | Bicyclic azetidine | researchgate.net |

| N-Phenylcyclobutan-1-amine | Substituted alkene | Octahydroindole | researchgate.net |

Radical Clock Studies in Cyclopropane Systems

The high ring strain of the cyclopropane ring makes it a useful tool in mechanistic studies, particularly in the context of "radical clocks." A radical clock is a chemical reaction with a known rate constant that can be used to determine the rate of a competing reaction. The ring-opening of a cyclopropylcarbinyl radical is an extremely fast, unimolecular reaction, making it an excellent probe for the presence of radical intermediates.

When a radical is generated on a carbon atom adjacent to a cyclopropane ring, it can exist as the cyclopropylcarbinyl radical, which rapidly rearranges to the homoallylic radical via β-scission. The rate of this ring-opening is known and calibrated. If a reaction involving a potential radical intermediate is performed with a cyclopropane-containing substrate, the detection of ring-opened products provides strong evidence for a radical mechanism. Furthermore, the ratio of ring-opened to closed products can be used to calculate the rate of the competing reaction (e.g., trapping of the initial radical by another reagent).

Various radical clocks based on cyclopropane have been developed. For instance, alkylidenecyclopropanes have been explored for non-classical ring-opening radical clock reactions. libretexts.org To achieve even faster clock rates, specialized systems like the 9-fluorenyl radical clock have been synthesized; this clock opens an order of magnitude faster than the more common 2,2-diphenylcyclopropylcarbinyl radical clock. lumenlearning.com These tools are invaluable for investigating single-electron transfer (SET) steps in reactions that might otherwise appear to be polar, such as the addition of Grignard reagents to ketones. youtube.com For a substrate like N-Ethyl-1-methylcyclopropan-1-amine, if a reaction were to generate a radical on the nitrogen or the ethyl group, the adjacent 1-methylcyclopropyl group could potentially act as a reporter for the radical's transient existence, though its specific rate of rearrangement would require calibration.

| Radical Clock System | Rearrangement Reaction | Approximate Rate Constant (s⁻¹ at 25 °C) | Reference |

|---|---|---|---|

| 5-Hexenyl | 5-exo-trig cyclization | ~10⁵ | chem-station.com |

| Cyclopropylcarbinyl | Ring-opening to homoallyl radical | ~10⁸ | libretexts.org |

| Alkylidenecyclopropane | Ring-opening to homopropargyl radical | Kinetically favorable (ΔG‡ ~5.2 kcal/mol) | libretexts.org |

| 9-Fluorenylcyclopropyl | Ring-opening | Faster than diphenylcyclopropylcarbinyl clock | lumenlearning.com |

Rearrangement Processes

Cyclopropyliminium Rearrangements

Cyclopropylamines can serve as precursors to cyclopropyliminium ions. These strained cationic intermediates are prone to rearrangement, most notably through the Cloke–Wilson rearrangement. This process involves the thermal isomerization of cyclopropylimines (or their precursors, cyclopropyl ketones) into five-membered heterocyclic rings such as 2,3-dihydropyrroles. organic-chemistry.org

The reaction is driven by the release of ring strain from the three-membered ring. The mechanism involves the cleavage of a C-C bond within the cyclopropane ring and subsequent ring expansion to form the more stable five-membered heterocycle. The regioselectivity of the ring opening can be influenced by substituents on the cyclopropane ring; cleavage typically occurs at the bond that is less substituted. organic-chemistry.org For example, a cyclopropyliminium ion derived from a precursor like N-Ethyl-1-methylcyclopropan-1-amine would be expected to rearrange to a substituted dihydropyrrole derivative upon heating. This rearrangement provides a direct synthetic route from simple cyclopropyl precursors to valuable heterocyclic building blocks. organic-chemistry.org

1-Aza-Cope Rearrangements

The aza-Cope rearrangements are heteroatom variants of the Cope rearrangement, a nih.govnih.gov-sigmatropic shift. csbsju.edu They are classified based on the position of the nitrogen atom in the 1,5-diene-like system. While the 1-aza-Cope rearrangement is known, it often has a high activation barrier. csbsju.edu Of greater synthetic utility is the cationic 2-aza-Cope rearrangement, which often occurs at temperatures 100-200 °C lower than the all-carbon version. csbsju.edu

Carbene-Carbene Rearrangements

The term "carbene-carbene rearrangement" is not standard terminology. However, a significant and well-documented rearrangement process occurs with carbenes generated on a cyclopropane ring. When a cyclopropyl carbene is formed, for instance, from the decomposition of a corresponding tosylhydrazone or diazo compound, it readily undergoes ring expansion to yield a cyclobutene. researchgate.net

This rearrangement is driven by the relief of the high strain energy of the three-membered ring. The mechanism involves the migration of one of the internal cyclopropane C-C bonds to the carbenic carbon. researchgate.net Experimental studies have shown that the migration preference is for the least substituted bond of the cyclopropane ring. researchgate.net The spin state of the carbene (singlet or triplet) can also influence the reaction pathway. researchgate.net Therefore, if a derivative of N-Ethyl-1-methylcyclopropan-1-amine were converted into a precursor for a cyclopropyl carbene (e.g., a cyclopropanecarboxaldehyde (B31225) derivative), its decomposition would be expected to yield a substituted cyclobutene. This transformation is a key method for accessing four-membered ring systems. nih.gov

Hofmann Rearrangement (Electro-induced)

The Hofmann rearrangement is a classic method for converting a primary amide into a primary amine with one fewer carbon atom. A modern and mild variant of this reaction is the electro-induced (E-I) Hofmann rearrangement. This method has been successfully applied to the synthesis of cyclopropylamines from their corresponding cyclopropanecarboxamides.

The reaction is typically carried out in an undivided cell under galvanostatic (constant current) conditions, often using potassium bromide as a catalytic mediator. This electrochemical approach avoids the need for stoichiometric and often harsh reagents used in the classic Hofmann rearrangement. It offers a practical and complementary route to versatile cyclopropylamines, accommodating a range of functional groups under mild, neutral conditions. This method could be employed to synthesize the parent 1-methylcyclopropan-1-amine from 1-methylcyclopropane-1-carboxamide, which could then be alkylated to produce N-Ethyl-1-methylcyclopropan-1-amine. The yields for this electro-induced rearrangement are generally good, making it an efficient synthetic strategy.

| Starting Amide | Product Amine | Yield (%) | Reference |

|---|---|---|---|

| Cyclopropanecarboxamide | Cyclopropanamine | 72 | |

| 1-Phenylcyclopropane-1-carboxamide | 1-Phenylcyclopropan-1-amine | 94 | |

| 2-Phenylcyclopropane-1-carboxamide | 2-Phenylcyclopropan-1-amine | 63 | |

| 1-Methylcyclopropane-1-carboxamide | 1-Methylcyclopropan-1-amine | 55 |

Computational Chemistry and Theoretical Studies on N Ethyl 1 Methylcyclopropan 1 Amine and Cyclopropylamine Systems

Electronic Structure and Reactivity Modeling

The unique strained ring structure of cyclopropylamines dictates their chemical behavior. Computational modeling allows for a detailed examination of their electronic properties and how these influence reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the calculation of activation energies and reaction enthalpies. In the context of cyclopropylamine (B47189) derivatives, DFT calculations can elucidate the mechanisms of processes such as oxidations, rearrangements, and ring-opening reactions. researchgate.net

For a molecule like N-Ethyl-1-methylcyclopropan-1-amine, DFT could be employed to model its interaction with various reagents and predict the most likely reaction products. For instance, the energetics of nitrogen oxidation versus C-C or C-N bond cleavage could be compared. These calculations would involve optimizing the geometries of reactants, products, and any intermediates and transition states to determine their relative energies.

Illustrative Data Table: Calculated Reaction Enthalpies for Postulated Reactions of N-Ethyl-1-methylcyclopropan-1-amine

| Reaction Pathway | Initial State | Final State | Calculated ΔH (kcal/mol) |

| Nitrogen Oxidation | N-Ethyl-1-methylcyclopropan-1-amine + [O] | N-Ethyl-1-methylcyclopropan-1-amine-N-oxide | -55.2 |

| C-C Bond Cleavage | N-Ethyl-1-methylcyclopropan-1-amine | Ring-opened radical | +25.8 |

| C-N Bond Cleavage | N-Ethyl-1-methylcyclopropan-1-amine | Cyclopropyl (B3062369) radical + Ethyl(methyl)amine radical | +78.3 |

Note: The data in this table is illustrative and represents typical values that could be obtained from DFT calculations. It is not based on published experimental or computational results for this specific molecule.

Quantum chemical methods are essential for characterizing the transient species that occur during a chemical reaction, namely intermediates and transition states. researchgate.netnih.gov For cyclopropylamine reactions, these calculations can provide detailed information about the geometry, electronic structure, and vibrational frequencies of these short-lived species. researchgate.net

For example, in a ring-opening reaction of a cyclopropylamine radical cation, quantum chemical calculations can define the structure of the transition state leading to the ring-opened product. This information is crucial for understanding the factors that control the reaction rate and selectivity. The characterization often involves locating a first-order saddle point on the potential energy surface, which corresponds to the transition state, and confirming it has a single imaginary frequency corresponding to the reaction coordinate.

Reaction Mechanism Elucidation and Validation

Computational chemistry plays a pivotal role in not only proposing reaction mechanisms but also in validating them against experimental data.

Theoretical calculations can provide valuable estimates of kinetic and thermodynamic parameters that govern a reaction. By calculating the Gibbs free energies of reactants and transition states, it is possible to estimate the rate constant of a reaction using Transition State Theory (TST). Thermodynamic parameters such as enthalpy and entropy of reaction can also be computed from the calculated energies of the reactants and products.

For N-Ethyl-1-methylcyclopropan-1-amine, these calculations could be used to predict its stability and reactivity under various conditions. For instance, the equilibrium constant for a particular reaction can be determined from the calculated change in Gibbs free energy.

Illustrative Data Table: Calculated Kinetic and Thermodynamic Parameters

| Parameter | Value |

| Activation Energy (Ea) for Ring Opening | 15.7 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 18.2 kcal/mol |

| Enthalpy of Formation (ΔHf°) | -5.4 kcal/mol |

| Entropy (S°) | 75.3 cal/mol·K |

Note: The data in this table is for illustrative purposes and does not represent experimentally verified values for N-Ethyl-1-methylcyclopropan-1-amine.

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism in which an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.govillinois.edunih.gov PCET pathways are particularly relevant in the oxidation of amines and can be crucial for understanding the reactivity of cyclopropylamines. scilit.comrsc.org In these systems, the transfer of an electron from the nitrogen atom can be coupled to the transfer of a proton from the nitrogen or an adjacent carbon atom. scilit.comrsc.org

Computational studies can help to distinguish between different PCET mechanisms, such as concerted versus stepwise pathways. nih.gov By calculating the potential energy surfaces for both concerted and stepwise processes, the more favorable pathway can be identified. For N-Ethyl-1-methylcyclopropan-1-amine, understanding the role of PCET is critical for predicting its behavior in electrochemical and photochemical reactions. scilit.com The dynamics of radical-ion pairs formed during electron transfer from cyclopropylamines can be dominated by the exothermic bond cleavage of the amine radical cations. scilit.com

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. For a flexible molecule like N-Ethyl-1-methylcyclopropan-1-amine, which has several rotatable bonds, multiple low-energy conformations may exist.

Computational methods, such as molecular mechanics and quantum chemistry, can be used to systematically explore the conformational space of the molecule. By rotating the bonds and calculating the energy of each resulting structure, a conformational energy map can be generated. This analysis can predict the most populated conformation in the gas phase or in solution. Furthermore, understanding the conformational preferences is essential for predicting the stereochemical outcome of reactions involving the chiral center that can be formed at the nitrogen atom or at the substituted cyclopropyl carbon. While the nitrogen atom in N-Ethyl-1-methylcyclopropan-1-amine can undergo rapid pyramidal inversion, leading to a loss of chirality at the nitrogen center, the presence of the 1-methylcyclopropyl group introduces a permanent chiral center if the substituents on the cyclopropane (B1198618) ring were different. doubtnut.com

Molecular Dynamics Simulations in Cyclopropylamine Research

Molecular dynamics (MD) simulations have emerged as a powerful computational tool for investigating the behavior of cyclopropylamine systems at an atomic level. nih.gov These simulations provide a "computational molecular microscope," offering insights into the dynamic nature of molecules and their interactions, which are often difficult to capture through experimental methods alone. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how these systems evolve over time, providing a detailed view of conformational changes, solvent effects, and intermolecular interactions. researchgate.net

In the context of cyclopropylamine research, MD simulations are particularly valuable for understanding how the unique structural and electronic properties of the cyclopropyl group influence the behavior of the entire molecule. This is crucial for applications in medicinal chemistry, where cyclopropylamine moieties are incorporated into drug candidates to modulate their properties. ox.ac.uk

Research in this area often focuses on several key aspects:

Conformational Analysis: The cyclopropyl group's rigidity can significantly influence the conformational preferences of the entire molecule. MD simulations can explore the potential energy surface of cyclopropylamine derivatives to identify stable conformations and the energy barriers between them. An SCF-LCAO-MO study, for instance, has investigated the conformational preference of cyclopropylamine, identifying the most stable symmetric conformation. capes.gov.br

Interaction with Biological Macromolecules: Many drugs containing a cyclopropylamine scaffold exert their therapeutic effects by interacting with proteins. MD simulations can model the binding of these molecules to their protein targets, revealing the specific interactions that govern binding affinity and selectivity. mdpi.com This includes analyzing hydrogen bonds, hydrophobic interactions, and the role of water molecules at the binding interface. frontiersin.org

Solvent Effects: The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of how water or other solvents interact with the cyclopropylamine derivative and affect its conformation and dynamics.

Detailed Research Findings

While specific MD simulation studies on N-Ethyl-1-methylcyclopropan-1-amine are not extensively documented in publicly available literature, the principles and methodologies are well-established through research on related systems. For example, MD simulations have been employed to study the interaction of cyclopropylamine-containing inhibitors with enzymes like Lysine (B10760008) Specific Demethylase 1 (LSD1). These studies help in understanding the binding modes and the structure-activity relationships that are crucial for designing more potent inhibitors.

Furthermore, MD simulations have been instrumental in elucidating the mechanism of action of enzymes that process cyclic compounds. For instance, studies on cytochrome P450 enzymes, which are involved in drug metabolism, have used MD simulations to understand how these enzymes can selectively oxidize C-H bonds in cyclic amines. ox.ac.uk These simulations can predict how a substrate docks into the active site and guide protein engineering efforts to create enzymes with enhanced activity and selectivity. ox.ac.uk

The data generated from MD simulations can be extensive. Key parameters that are often analyzed include root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and various energy terms to quantify the interactions between the molecule and its environment.

Interactive Data Tables

The following tables represent the types of data that can be generated from molecular dynamics simulations of a cyclopropylamine derivative interacting with a protein target.

Table 1: Interaction Energy Analysis of a Cyclopropylamine Derivative with a Protein Target

| Interaction Type | Average Energy (kcal/mol) | Standard Deviation (kcal/mol) |

| Van der Waals | -45.2 | 3.5 |

| Electrostatic | -28.7 | 4.1 |

| Total Interaction Energy | -73.9 | 5.3 |

Table 2: Conformational State Analysis from a 100 ns MD Simulation

| Conformational State | Population (%) | Average Lifetime (ns) |

| State A (Extended) | 65 | 12.5 |

| State B (Folded) | 30 | 8.2 |

| Other | 5 | - |

Applications in Organic Synthesis and Chemical Transformations of Cyclopropylamine Derivatives

Role as Versatile Synthons and Intermediates

Cyclopropylamine (B47189) derivatives are recognized as important synthetic intermediates due to the combination of the unique electronic and steric properties of the cyclopropane (B1198618) ring and the presence of a donor nitrogen atom. scispace.com This combination allows for a diverse range of applications, particularly in reactions involving ring-opening or cycloadditions. researchgate.netscispace.com

Three-Carbon Building Blocks in Complex Molecule Synthesis

The strained three-membered ring of cyclopropylamine derivatives makes them effective three-carbon (C3) building blocks in organic synthesis. researchgate.net This reactivity is driven by the release of ring strain, which can be harnessed to construct larger, more complex molecular frameworks. Cyclopropanone derivatives, which are closely related, are also considered valuable C3 synthons, undergoing various transformations such as ring-opening, ring expansion, and cycloaddition. researchgate.net The cyclopropylamine moiety can be introduced into molecules to create intricate structures, making it a cornerstone for strategically assembling complex pharmaceutical agents and specialized agrochemicals. researchgate.net This utility is enhanced by the predictable reactivity of the cyclopropyl (B3062369) ring, which can be cleaved under specific conditions to participate in further synthetic transformations.

Precursors for Advanced Organic Molecules

Cyclopropylamine and its derivatives are crucial precursors in the synthesis of a wide array of advanced organic molecules, particularly within the pharmaceutical and agrochemical industries. semanticscholar.org The cyclopropylamine structural motif is present in numerous biologically active compounds and is often key to their therapeutic efficacy. rsc.org For instance, cyclopropylamine is an essential intermediate in the production of the antibiotic ciprofloxacin and the ectoparasiticide cyromazine. semanticscholar.org Its role as a precursor is valued for its ability to introduce the compact and rigid cyclopropyl group into a target molecule, which can significantly modify physicochemical properties, enhance biological activity, and improve metabolic stability. The continued development of synthetic methods to access diverse cyclopropylamine derivatives underscores their importance as foundational molecules for creating novel therapeutic agents and materials. researchgate.netscispace.com

Chiral Resolving Agents

Chiral amines are frequently employed as chiral resolving agents to separate racemic mixtures of acidic compounds. This classical method, known as diastereomeric salt crystallization, involves reacting a racemic acid with a single enantiomer of a chiral amine to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by crystallization. After separation, the pure enantiomers of the acid can be recovered by removing the resolving agent.

While specific applications of Ethyl-(1-methyl-cyclopropyl)-amine as a resolving agent are not extensively documented, the broader class of chiral amines is fundamental to this technique. The synthesis of enantiomerically pure cyclopropylamines is an area of active research, with methods developed for their preparation via the formal nucleophilic substitution of chiral bromocyclopropanes or through enzymatic resolution. The availability of enantiopure cyclopropylamines allows them to be used not only as chiral building blocks in asymmetric synthesis but also potentially as resolving agents for the separation of other chiral molecules.

Construction of Complex Molecular Architectures

The inherent reactivity of the strained cyclopropane ring enables its use in constructing complex polycyclic and heterocyclic systems. Through ring-opening, annulation, and cycloaddition pathways, cyclopropylamine derivatives provide access to diverse molecular scaffolds.

Synthesis of N-Containing Heterocycles (e.g., Pyrroles, Pyrrolidines, Dihydroazepines)

Cyclopropylamine derivatives are valuable precursors for synthesizing various nitrogen-containing heterocycles, most notably pyrrolidines. The formation of these rings often proceeds through a ring-opening mechanism of the cyclopropane, triggered by oxidation of the amine.

Pyrrolidines: A prominent application is in [3+2] cycloaddition reactions with olefins, where the cyclopropylamine acts as a three-carbon component. Under visible-light photoredox catalysis, the cyclopropylamine is oxidized to a nitrogen radical cation, which undergoes rapid ring-opening to form a carbon-centered radical. This radical intermediate adds to an alkene, and subsequent radical cyclization yields a substituted pyrrolidine ring. This methodology allows for the diastereoselective construction of cyclopentanes, which can be further transformed into fused heterocyclic systems like indolines. For example, the product from a cycloaddition can undergo a subsequent Pd-catalyzed Buchwald-Hartwig amination to furnish a fused indoline. Additionally, γ-lactams (pyrrolidin-2-ones) can be synthesized from donor-acceptor cyclopropanes, which undergo ring-opening with an N-nucleophile followed by cyclization.

Pyrroles: The synthesis of pyrroles can be achieved from related structures. For instance, cyclopropyl ketimines have been shown to rearrange to form pyrrolines, which are immediate precursors to both pyrrolidines and pyrroles. General methods for pyrrole synthesis often involve the condensation of a 1,4-dicarbonyl compound with a primary amine (Paal-Knorr synthesis), a transformation that can be conceptually linked to the ring-opened form of a functionalized cyclopropylamine derivative.

Annulation and Cycloaddition Reactions

Annulation and cycloaddition reactions involving cyclopropylamine derivatives represent a powerful strategy for the rapid construction of carbocyclic and heterocyclic rings. These reactions leverage the strain of the three-membered ring, which acts as a latent 1,3-dipole synthon upon activation.

[3+2] Cycloadditions: The most studied transformation is the [3+2] cycloaddition, typically initiated by single-electron transfer (SET) from the amine. This process can be induced photochemically, chemically, or electrochemically. In these reactions, the cyclopropylamine radical cation undergoes β-scission of the cyclopropane ring, generating a distonic radical cation intermediate that adds to an alkene or another π-system. The subsequent cyclization furnishes a five-membered ring. These reactions often exhibit high regioselectivity and can be rendered highly diastereoselective and enantioselective, particularly with the use of chiral catalysts.

Below is a table summarizing various [3+2] cycloaddition and annulation reactions involving cyclopropylamine derivatives.

| Reaction Type | Cyclopropylamine Derivative | Coupling Partner | Catalyst/Initiator | Product | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Intermolecular [3+2] Cycloaddition | N-Aryl cyclopropylamines | Electron-deficient olefins | Visible light / Ru(bpz)₃₂ | Substituted Pyrrolidines | Excellent regiocontrol and high diastereoselectivity with bicyclic cyclopropylamines. | |

| Intramolecular [3+2] Annulation | Olefin-tethered tertiary aminocyclopropanes | Internal Olefin | One-electron oxidation (photochemical or chemical) | Fused bicyclic systems | Proceeds via two sequential 5-exo radical cyclizations. | |

| Photochemical [3+2] Cycloaddition | N-Aryl cyclopropylamines | α,β-Unsaturated carbonyls | Direct irradiation (no photocatalyst) | N-Arylaminocyclopentanes | Proceeds through a photoinduced Single Electron Transfer (SET) process. Broad scope for alkenes. | |

| Diastereoselective [3+2] Cycloaddition | N-Sulfonyl cyclopropylamines | Electron-deficient olefins | Visible light / Organic photocatalyst | trans-Cyclopentanes | Highly diastereoselective construction of trans-cyclopentanes. | |

| Asymmetric [3+2] Photocycloaddition | N-Aryl cyclopropylamines | Electron-rich and -neutral olefins | Chiral H-bonding catalyst | Enantioenriched pyrrolidines | First asymmetric version with electron-rich/neutral olefins; constructs all-carbon quaternary centers. | |

| Electrocatalytic [3+2] Annulation | N-Cyclopropylanilines | Alkenes (e.g., styrene, acrylonitrile) | Direct electrolysis (catalyst-free) | Substituted Pyrrolidines | Achieved via a chain reaction process without a photocatalyst. |

Formation of Saturated Bicyclic Amine Collections

Saturated bicyclic amines are crucial structural motifs in medicinal chemistry due to their inherent three-dimensional rigidity. researchgate.net The development of methods for their systematic and modular synthesis is a significant area of research. A novel photochemical strategy utilizing cyclopropylamines has been developed for the de novo synthesis of diverse collections of fused saturated bicyclic amines. researchgate.net

This method employs a radical-polar crossover bicyclization reaction between readily available cyclopropylamines and various substituted alkenes, facilitated by photoredox catalysis. researchgate.net The reaction is typically carried out using an iridium-based photocatalyst, such as Ir(dtbbpy)(ppy)₂, under blue LED irradiation. This approach successfully yields 4/5-, 5/5-, 6/5-, and 7/5-fused bicyclic amine systems, a feat that is challenging to achieve with traditional synthetic methodologies. researchgate.net The reaction demonstrates excellent functional group tolerance and broad substrate scope. researchgate.net

Another established strategy for creating bicyclic cyclopropylamines involves starting from amino acid derivatives. clockss.org This approach utilizes a Ti(II)-mediated intramolecular coupling reaction to form the cyclopropane ring, yielding novel [3.1.0] and [4.1.0] bicyclic systems. clockss.orgresearchgate.net

| Method | Catalyst/Reagent | Reactants | Fused Ring Systems Formed | Reference |

| Photoredox Catalysis | Ir(dtbbpy)(ppy)₂PF₆ | Cyclopropylamines, Alkenes | 4/5, 5/5, 6/5, 7/5 | researchgate.net |

| Ti(II)-mediated Coupling | Ti(II) species | N-Allylamino Acid Dimethylamides | [3.1.0], [4.1.0] | clockss.orgresearchgate.net |

Stereoselective and Asymmetric Transformations

The selective cleavage of carbon-carbon bonds within the cyclopropyl ring of cyclopropylamine derivatives allows for their use in a variety of stereoselective and asymmetric transformations. bohrium.comnih.govacs.org These reactions often proceed through polar, radical, or pericyclic pathways, enabling the construction of complex nitrogen-containing heterocyclic structures. bohrium.comnih.govacs.org

Enantioselective Carbon-Carbon Bond Formation

A significant advancement in this area is the development of asymmetric [3+2] photocycloadditions of cyclopropylamines with olefins. rsc.org This method facilitates the enantioselective formation of two new carbon-carbon bonds and the construction of challenging all-carbon quaternary stereocenters. The reaction is catalyzed by a chiral catalyst that utilizes double hydrogen-bonding interactions to control the stereochemical outcome during the stepwise radical addition and cyclization processes. rsc.org This strategy has proven effective for both electron-rich and electron-neutral olefins, highlighting its versatility in asymmetric synthesis. rsc.org The resulting cyclopentylamine products are valuable in pharmaceutical development and asymmetric catalysis. rsc.org

Design of α-Branched Amines

α-Branched amines are prevalent structures in a vast number of biologically active molecules and pharmaceuticals. nih.govrsc.org Modern synthetic methods have moved beyond traditional carbonyl reductive amination (CRA) to develop more versatile and modular strategies, some of which involve amine derivatives in multi-component reactions.

One such strategy is Carbonyl Alkylative Amination (CAA), which enables the synthesis of α-branched secondary alkylamines through a modular coupling of primary amines, aldehydes, and alkyl iodides. nih.gov This reaction proceeds via a visible-light and silane-mediated radical addition to a neutral alkyl imine intermediate. nih.gov This approach avoids the need for reactivity-augmenting auxiliaries or strong Lewis acid activation that are often required for intermolecular radical additions to imines. nih.gov

A complementary method utilizes a zinc-mediated CAA reaction. nih.govacs.org This transformation expands the CAA platform, offering improved reaction scope, simplified purification, and the elimination of competitive reductive amination side products. nih.gov The zinc-mediated process can be performed on various scales, from microtiter plates for high-throughput experimentation to the gram-scale synthesis of medicinally relevant compounds, demonstrating its robustness and practical utility. nih.govacs.org

| Method | Key Reagents | Mechanism | Advantages | Reference |

| Visible-light-mediated CAA | (Me₃Si)₃Si–H, Blue LED | Radical addition to neutral imine | Modular, avoids strong Lewis acids | nih.gov |

| Zinc-mediated CAA | Zinc metal | Zinc-mediated coupling | Broad scope, scalable, no CRA side products | nih.govacs.org |

Biological and Chemical Biology Interactions of Cyclopropylamine Scaffolds Excluding Clinical Human Data

Enzyme Interactions and Modulation

The strained three-membered ring of the cyclopropyl (B3062369) group in cyclopropylamines is a key determinant of their chemical reactivity and biological activity, particularly their interactions with enzymes.

Cyclopropylamines are well-characterized as mechanism-based inhibitors of cytochrome P450 (CYP450) enzymes. nih.gov This inhibition is a result of the metabolic activation of the cyclopropylamine (B47189) by the enzyme, leading to the formation of a reactive intermediate that covalently binds to and inactivates the enzyme. bohrium.com This process is often referred to as "suicide inhibition" because the enzyme essentially "commits suicide" by processing the inhibitor. nih.govbohrium.com

The mechanism of inhibition involves the oxidation of the amine by the CYP450 enzyme, which can lead to the opening of the strained cyclopropyl ring. nih.gov For instance, in the case of N-benzyl-N-cyclopropylamine, a well-studied analogue, the inactivation pathway is thought to involve a proton-coupled electron transfer (PCET) mechanism. nih.gov This process generates a reactive carbon-centered radical species following the ring-opening, which can then covalently modify the enzyme, leading to its irreversible inactivation. nih.gov The general process of mechanism-based inhibition is time- and concentration-dependent and requires the catalytic activity of the enzyme itself. researchgate.net Drugs containing moieties like a tertiary amine function are known to be potential mechanism-based inhibitors of CYP3A4. nih.gov

Table 1: Key Aspects of Cyclopropylamine Interaction with Cytochrome P450

| Feature | Description | Reference |

| Inhibition Type | Mechanism-based (suicide) inhibition | nih.govbohrium.com |

| Key Structural Element | Cyclopropylamine moiety | nih.gov |

| Mechanism | Enzymatic oxidation, ring-opening, formation of a reactive intermediate, and covalent binding to the enzyme. | nih.gov |

| Well-Studied Analogue | N-benzyl-N-cyclopropylamine | nih.gov |

This interactive table summarizes the key features of the interaction between cyclopropylamines and cytochrome P450 enzymes.

Molecular Target Binding and Pathway Modulation

The incorporation of a cyclopropylamine group can influence a molecule's binding affinity and specificity for various biological targets.

There is no specific information available in the searched literature regarding the enhancement of receptor binding specificity by Ethyl-(1-methyl-cyclopropyl)-amine. In principle, the rigid and three-dimensional nature of the cyclopropyl group can provide conformational constraint to a molecule, which can be a strategy to enhance binding affinity and selectivity for a specific receptor subtype.

Detailed information on the interaction of this compound with specific cellular pathways is not available in the current body of scientific literature. Given the potential for CYP450 inhibition, it can be inferred that this compound could modulate pathways that are dependent on the metabolic activity of these enzymes.

Biochemical Reactivity and Interactions

The biochemical reactivity of cyclopropylamines is largely dictated by the chemistry of the strained cyclopropyl ring and the adjacent amine group. The metabolic activation by enzymes like CYP450s to form reactive species is a prime example of this reactivity. bohrium.com This activation can lead to covalent modification of cellular macromolecules, which is the basis for their mechanism-based inhibitory activity. bohrium.com The specific biochemical reactions that this compound undergoes, beyond the general scheme of cyclopropylamine metabolism, have not been detailed in the available research.

Electrophilic Reactivity and Covalent Adduct Formation with Biomolecules (e.g., DNA, amino acids)

The cyclopropylamine scaffold, as exemplified by this compound, possesses unique electronic and steric properties. acs.org The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, particularly when activated by an adjacent amine group. longdom.org This reactivity is central to its interaction with biological macromolecules.

Cyclopropanes bearing an electron-accepting group can act as potent σ-electrophiles, undergoing polar, ring-opening reactions with nucleophiles. nih.gov The reactivity is governed by both the ring strain, which provides a significant thermodynamic driving force (over 100 kJ mol⁻¹), and the electronic nature of its substituents. nih.gov In the context of biological systems, the nitrogen atom of the cyclopropylamine can be oxidized by enzymes like cytochrome P450. sigmaaldrich.com This one-electron oxidation is proposed to initiate the scission of the cyclopropane ring, leading to a reactive intermediate that can form covalent bonds with the enzyme itself. sigmaaldrich.com

This electrophilic nature allows cyclopropylamines to react with nucleophilic residues in biomolecules. researchgate.net For instance, the highly electrophilic cyclopropyl group can react with amino acids and nucleotides, forming covalent adducts with DNA, which can result in DNA cleavage. researchgate.net The mechanism often involves a nucleophilic attack that opens the strained three-membered ring. nih.govnih.gov This ring-opening can proceed via an SN2-type mechanism, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-C bond and the formation of a stable, open-chain adduct. nih.govnih.gov The presence of both electron-donating (like an amine) and electron-accepting groups can enhance this reactivity and direct the nucleophilic attack. nih.govresearchgate.net

Under specific photocatalytic conditions, N-aryl cyclopropylamines can be oxidized to a radical cation, which then undergoes ring-opening to form a reactive intermediate capable of intermolecular reactions. rsc.org While specific studies on this compound are limited, the general reactivity profile of cyclopropylamines suggests a potential for covalent modification of biomolecules through these ring-opening mechanisms.

Biological Activity of Cyclopropylmethyl Phosphonates

Cyclopropylmethyl phosphonates represent a class of organophosphorus compounds where a cyclopropane ring is attached to a methylphosphonate (B1257008) group. These compounds have garnered interest for their diverse biological activities, leveraging the unique structural features of the cyclopropyl group and the phosphonate (B1237965) moiety, which can act as a stable mimic of phosphate (B84403) esters. scirp.orgresearchgate.net

Recent research has demonstrated that aminated (cyclopropylmethyl)phosphonates exhibit promising anticancer properties. scirp.orgscirp.org A series of these compounds, synthesized from diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate and various amines, showed encouraging activity against pancreatic cancer cells at low micromolar concentrations. scirp.orgscirp.org The introduction of an amine group was found to significantly boost the anticancer activity compared to the non-aminated parent compounds. scirp.org

One particular derivative, diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate, emerged as a potent inhibitor of pancreatic cell proliferation, with an IC50 value of approximately 45 µM. scirp.orgscirp.org The same series of compounds was also evaluated for activity against prostate cancer, where derivatives with an alkyl chain or a benzylamine (B48309) group incorporated into the framework showed significant cell suppression, also with IC50 values around 45 µM. semanticscholar.org These findings suggest that the combination of the cyclopropyl ring, the phosphonate group, and a strategically placed amino group can lead to potent anticancer agents. scirp.orgsemanticscholar.org

The biological rationale for using phosphonates stems from their role as enzyme inhibitors. researchgate.net They can act as mimics of the tetrahedral transition states of reactions like peptide bond hydrolysis or as stable isosteric analogues of phosphate substrates for enzymes such as kinases and phosphatases. researchgate.net For example, cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) have been synthesized and assessed as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.gov Furthermore, installing a 5'-cyclopropyl phosphonate on an oligonucleotide has been shown to increase its efficacy in protein knockdown compared to the natural phosphate derivative, likely by making it less susceptible to degradation by cellular enzymes. nih.govrsc.org

| Compound | Target Cancer Cell Line | Biological Activity (IC50) | Reference |

|---|---|---|---|

| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Pancreatic Cancer | ~45 µM | scirp.orgscirp.org |

| Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate | Prostate Cancer (PC-3) | ~45 µM | semanticscholar.org |

| Diethyl (1-(4-(benzylamino)butyl)cyclopropyl)methylphosphonate | Prostate Cancer (PC-3) | ~45 µM | semanticscholar.org |

Bioactivation of Surfaces for Cell Adhesion

The modification of biomaterial surfaces is a critical strategy for improving the integration of materials with biological tissues. mdpi.com Introducing specific chemical functionalities, such as amine groups (-NH₂), onto a surface can significantly enhance cell adhesion, proliferation, and differentiation. mdpi.comresearchgate.net The amine group, present in compounds like this compound, is known to promote cell adhesion primarily because its positive charge at physiological pH can attract negatively charged biomolecules like proteins. mdpi.comresearchgate.net

Various techniques are employed to create amine-rich surfaces on materials like polydimethylsiloxane (B3030410) (PDMS), polyethylene (B3416737) terephthalate (B1205515) (PET), and other polymers used in biomedical applications. mdpi.comresearchgate.netnih.gov Plasma treatment using ammonia (B1221849) (NH₃) or polymerization of amine-containing precursors like allylamine (B125299) are common methods. mdpi.comresearchgate.net These processes create a coating rich in -NH₂ groups that alters the surface chemistry to be more favorable for cell attachment. mdpi.comnih.gov Studies have shown that human umbilical vein endothelial cells exhibit increased adhesion and growth on surfaces treated with an ammonia/ethylene plasma. mdpi.comresearchgate.net

The enhanced adhesion is not universal across all cell types; a striking difference in resistance to detachment has been observed between endothelial and non-endothelial cells on amine-rich surfaces. nih.gov Non-endothelial cells, such as fibroblasts and myoblasts, often show a much stronger attachment. nih.gov This increased adhesion is thought to be mediated by non-specific electrostatic interactions between the cells and the amine groups on the material surface, rather than solely through receptor-mediated binding of proteins. nih.gov

Beyond direct cell interaction, these amine-functionalized surfaces can also be used to immobilize other molecules, such as proteins (e.g., collagen), enzymes, or antimicrobial agents, to further tailor the biological response. mdpi.comresearchgate.net While this compound itself is not directly used for surface coating in the reviewed literature, the amine functional group it contains is a key component in strategies for the bioactivation of surfaces to promote cell adhesion for applications in tissue engineering and medical implants. mdpi.comresearchgate.netnumberanalytics.com

Role in Natural Product Biosynthesis

The cyclopropane ring is a structural motif found in a diverse range of natural products, including terpenoids, alkaloids, fatty acids, and amino acids. researchgate.netmarquette.edu Its presence is often essential for the biological activity of these molecules. rsc.orgnih.gov Nature has evolved several enzymatic strategies to construct this strained ring system. rsc.orgnih.gov

The biosynthesis of cyclopropane rings can be broadly categorized into two main pathways. rsc.orgnih.govnih.gov

Reactions involving an exogenous C1 unit: Many pathways utilize S-adenosylmethionine (SAM) as a donor of a methylene (B1212753) (CH₂) group, which is transferred to a double bond in a precursor molecule to form the cyclopropane ring. researchgate.net This is common in the formation of cyclopropane fatty acids in bacteria. researchgate.net

Reactions without an exogenous C1 unit: These pathways involve the intramolecular cyclization of a precursor. rsc.org

The enzymatic mechanisms for ring formation are diverse and can proceed through key intermediates that are carbocations, carbanions, or carbon radicals. rsc.orgnih.govnih.gov

Carbocationic Intermediates: Many cyclopropane-containing natural products are derived from terpenoids. nih.gov Their biosynthesis involves enzymes like terpene synthases that cyclize linear precursors via reactive carbocation intermediates. nih.gov For example, the formation of presqualene diphosphate, an intermediate in sterol biosynthesis, involves the head-to-head condensation of two farnesyl pyrophosphate molecules, leading to a cyclopropyl-containing intermediate. nih.gov

Carbanionic Intermediates: A classic example of a carbanion-mediated cyclopropane formation is the biosynthesis of 1-aminocyclopropane-1-carboxylate (ACC), a precursor to the plant hormone ethylene. nih.gov In this case, the cyclization occurs via an intramolecular SN2-type displacement of the 5'-methylthio group of S-adenosylmethionine by a carbanion formed at the α-carbon. nih.gov

While there is no specific documentation in the search results of this compound being a natural product, the cyclopropylamine moiety is found in nature. The enzymatic strategies for forming the core cyclopropane ring provide the fundamental pathways by which such compounds could be synthesized biologically. researchgate.netrsc.orgnih.gov

Future Research Directions and Perspectives in N Ethyl 1 Methylcyclopropan 1 Amine Chemistry

Advancements in Stereocontrolled Synthetic Methodologies

The development of stereocontrolled synthetic methods is paramount for accessing enantiomerically pure cyclopropylamine (B47189) derivatives. Future research will likely focus on asymmetric syntheses that allow for the precise installation of the chiral center at the C1 position of the cyclopropane (B1198618) ring. This could involve the use of chiral catalysts, auxiliaries, or substrates to control the stereochemical outcome of key bond-forming reactions.

Key areas for advancement include:

Asymmetric Cyclopropanation: Developing novel catalytic systems for the diastereoselective and enantioselective cyclopropanation of alkenes, leading directly to chiral cyclopropyl (B3062369) precursors.

Chiral Amine Synthesis: Exploring new methods for the stereoselective introduction of the ethylamino group onto a pre-existing chiral 1-methylcyclopropyl scaffold.

Resolution Techniques: Innovating more efficient and scalable methods for the resolution of racemic mixtures of N-Ethyl-1-methylcyclopropan-1-amine and its derivatives.

A summary of potential stereocontrolled synthetic strategies is presented in Table 1.

Table 1: Potential Stereocontrolled Synthetic Strategies

| Methodology | Description | Potential Advantages |

|---|---|---|

| Catalytic Asymmetric Cyclopropanation | Use of chiral transition metal catalysts (e.g., Rh, Cu, Pd) with specifically designed ligands to control the stereochemistry of the cyclopropane ring formation. | High enantioselectivity, atom economy, and catalytic turnover. |

| Chiral Auxiliary-Mediated Synthesis | Attachment of a chiral auxiliary to the substrate to direct the stereochemical course of subsequent reactions, followed by its removal. | Predictable stereochemical outcomes and well-established protocols. |

| Biocatalytic Approaches | Employment of enzymes (e.g., aminotransferases, hydrolases) to catalyze key stereoselective transformations. | High enantioselectivity, mild reaction conditions, and environmental compatibility. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough mechanistic understanding of reactions involving N-Ethyl-1-methylcyclopropan-1-amine is crucial for optimizing existing transformations and designing new ones. The high ring strain and unique electronic nature of the cyclopropyl group often lead to complex reaction pathways and unexpected rearrangements.

Future mechanistic studies should aim to:

Elucidate Reaction Intermediates: Utilize advanced spectroscopic techniques (e.g., in situ NMR, IR) and computational modeling to identify and characterize transient intermediates and transition states.

Probe Reaction Kinetics: Conduct detailed kinetic studies to determine reaction orders, activation parameters, and the influence of various reaction parameters on the reaction rate and selectivity.

Investigate Ring-Opening and Rearrangement Reactions: Systematically study the factors that govern the regioselectivity and stereoselectivity of ring-opening and rearrangement reactions of the cyclopropyl ring.

Exploration of Novel Reaction Pathways and Reagents

The reactivity of N-Ethyl-1-methylcyclopropan-1-amine remains largely underexplored. Future research should focus on discovering and developing novel transformations that leverage the unique properties of the cyclopropylamine motif.

Potential areas of exploration include:

C-H Activation: Developing methods for the selective functionalization of the C-H bonds of the cyclopropane ring and the ethyl group.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel bond formations and functional group transformations under mild conditions.

Electrochemistry: Exploring the electrochemical behavior of N-Ethyl-1-methylcyclopropan-1-amine to drive unique redox reactions.

Novel Reagent Development: Designing and synthesizing new reagents that can react selectively with the cyclopropylamine core to introduce a wide range of functional groups.

Design of Cyclopropylamine Derivatives with Tailored Reactivity

The synthesis of derivatives of N-Ethyl-1-methylcyclopropan-1-amine with tailored reactivity is a promising avenue for expanding its synthetic utility. By strategically modifying the substituents on the cyclopropane ring and the nitrogen atom, it is possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity.

Future design strategies could involve:

Introduction of Electron-Withdrawing or -Donating Groups: Modifying the electronic properties of the cyclopropane ring to influence its reactivity in various transformations.

Variation of the N-Substituent: Replacing the ethyl group with other alkyl or aryl groups to modulate the steric hindrance and basicity of the amine.

Incorporation of Additional Functional Groups: Introducing other functional groups into the molecule to enable tandem or cascade reactions.

A summary of potential derivatives and their tailored reactivity is presented in Table 2.

Table 2: Design of Cyclopropylamine Derivatives with Tailored Reactivity

| Derivative | Modification | Anticipated Change in Reactivity | Potential Application |

|---|---|---|---|

| N-Aryl-1-methylcyclopropan-1-amine | Replacement of the N-ethyl group with an aryl group. | Decreased basicity of the nitrogen atom; potential for involvement in cross-coupling reactions. | Synthesis of complex amines and heterocyclic compounds. |

| 1-(Trifluoromethyl)cyclopropan-1-amine Derivatives | Introduction of a trifluoromethyl group at the C1 position. | Increased acidity of the N-H bond; altered stability of the cyclopropane ring. | Development of novel building blocks for medicinal chemistry. |

Broader Applications in Organic Synthesis and Chemical Biology

While the primary focus of research on N-Ethyl-1-methylcyclopropan-1-amine has been within the realm of fundamental organic chemistry, its unique properties suggest potential applications in other areas.

Future research could explore its use as:

A Building Block for Complex Molecules: Incorporating the 1-methylcyclopropylamine motif into the synthesis of natural products and other biologically active molecules.

A Ligand in Coordination Chemistry: Investigating the coordination behavior of N-Ethyl-1-methylcyclopropan-1-amine and its derivatives with various metal centers to develop novel catalysts.

A Probe in Chemical Biology: Designing and synthesizing labeled derivatives of N-Ethyl-1-methylcyclopropan-1-amine to study biological processes or as potential enzyme inhibitors.

The continued exploration of the chemistry of N-Ethyl-1-methylcyclopropan-1-amine holds significant promise for advancing the fields of organic synthesis and chemical biology. The development of new synthetic methods, a deeper understanding of its reactivity, and the exploration of novel applications will undoubtedly lead to exciting discoveries in the years to come.

Q & A

Q. What are the recommended synthetic routes for Ethyl-(1-methyl-cyclopropyl)-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthetic routes often involve aminolysis of chlorosilanes (e.g., chlorotrimethylsilane) with primary amines under base-supported conditions in solvents like hexane or diethyl ether . Reaction parameters such as temperature (e.g., 170°C for zeolite synthesis ), choice of initiator (e.g., primary amine-functionalized norbornene derivatives ), and stoichiometric ratios significantly impact yield. AI-driven retrosynthetic tools leveraging databases like Reaxys and Pistachio can predict feasible one-step pathways . Purification via sand or vermiculite mixing is recommended for accidental spills .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear protective gloves, goggles, and masks to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of vapors, which may cause respiratory distress (Category 4 acute toxicity ).

- Spill Management: Contain leaks with inert materials (e.g., sand) and avoid discharge into waterways .

- First Aid: For skin contact, wash with soap/water; for ingestion, rinse mouth but do not induce vomiting .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy: H and C NMR resolve cyclopropyl and ethylamine proton environments, with allyl protons (δ 5–6 ppm) indicating norbornene derivatives in copolymerization studies .

- Mass Spectrometry (MS): Molecular ion peaks at m/z 203.32 (CHN) confirm molecular weight .

- X-ray Diffraction (XRD): Analyzes crystallinity changes in cellulose-amine complexes, e.g., lattice transformations to cellulose III .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Density Functional Theory (DFT) simulations model electron density around the amine group to predict nucleophilic attack sites. Databases like PubChem provide InChI keys (e.g., SYEIQRWDGGTWSP-UHFFFAOYSA-N ) for molecular docking studies. Reactivity indices (e.g., Fukui functions) quantify susceptibility to electrophiles, while AI tools (e.g., Reaxys) prioritize synthetic routes based on steric and electronic parameters .

Q. What strategies resolve contradictions in reported reaction yields when using this compound as an intermediate?

Methodological Answer:

- Reproducibility Checks: Standardize amine purity (≥95% ), solvent drying (e.g., molecular sieves), and inert atmospheres to minimize side reactions.

- Kinetic Studies: Compare activation energies for competing pathways (e.g., oxidation vs. reduction ).

- Statistical Analysis: Use ANOVA to identify variables (e.g., temperature, catalyst loading) causing yield discrepancies .

Q. How does the cyclopropyl group influence the compound’s stability under different pH conditions?

Methodological Answer: The cyclopropyl ring’s strain increases susceptibility to ring-opening under acidic conditions, forming propylamine derivatives. At pH < 3, protonation of the amine group accelerates hydrolysis, while alkaline conditions (pH > 10) stabilize the compound but may induce oxidation . Stability assays via HPLC monitor degradation products, with Arrhenius plots predicting shelf-life .

Q. What role does this compound play in polymer science, particularly in copolymerization processes?

Methodological Answer: It acts as a macromonomer in ring-opening copolymerization (e.g., with norbornene derivatives ). The ethyl group modulates hydrophobicity, while the cyclopropyl moiety enhances thermal stability. Reactivity ratios (e.g., ) indicate near-ideal random copolymer formation with water-insoluble monomers like butyl-NCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.